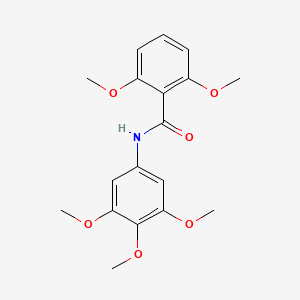
2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Descripción general
Descripción
2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug mescaline and has been used in scientific research for its potential psychoactive effects.
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide is not fully understood. It is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in brain activity and neurotransmitter release, resulting in altered perception and mood.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. This compound has also been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its potential therapeutic effects in treating mental health disorders. It may also provide insights into the neurochemical mechanisms underlying perception and cognition. However, there are limitations to using this compound in lab experiments, including its potential for abuse and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research involving 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide. One area of interest is its potential therapeutic effects in treating mental health disorders. Further studies are needed to determine the safety and efficacy of this compound as a treatment option. Another area of interest is its effects on brain activity and neurotransmitter release. Future studies may provide insights into the neurochemical mechanisms underlying perception and cognition. Finally, more research is needed to determine the long-term effects of this compound use on physical and mental health.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for its potential psychoactive effects. It can be synthesized through a multi-step process and has been shown to interact with serotonin receptors in the brain. This compound has both biochemical and physiological effects and has potential therapeutic effects in treating mental health disorders. However, there are limitations to using this compound in lab experiments, and further research is needed to determine its safety and efficacy.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide has been used in scientific research to study its potential psychoactive effects. It has been shown to have similar effects to other hallucinogenic drugs such as LSD and psilocybin. This compound has been used in studies to investigate its effects on mood, perception, and cognition. It has also been studied for its potential therapeutic effects in treating depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-21-12-7-6-8-13(22-2)16(12)18(20)19-11-9-14(23-3)17(25-5)15(10-11)24-4/h6-10H,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWEDXHWPNFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405515.png)
![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]glycinamide hydrochloride](/img/structure/B4405519.png)
![1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405525.png)
![8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405535.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)



![N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4405566.png)

![N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405594.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzamide](/img/structure/B4405601.png)